molecular formula C16H23NO3 B2598400 N-[2-(4-ethoxyphenoxy)ethyl]cyclopentanecarboxamide CAS No. 1105230-53-2

N-[2-(4-ethoxyphenoxy)ethyl]cyclopentanecarboxamide

Cat. No.: B2598400
CAS No.: 1105230-53-2
M. Wt: 277.364
InChI Key: AYAKUWPHLFIIDI-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenoxy)ethyl]cyclopentanecarboxamide is a synthetic organic compound with the molecular formula C16H23NO3 and a molecular weight of 277.364. This compound is characterized by the presence of an ethoxyphenoxy group attached to an ethyl chain, which is further connected to a cyclopentanecarboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]cyclopentanecarboxamide typically involves the following steps:

    Preparation of 4-ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 4-ethoxyphenoxyethyl bromide: 4-ethoxyphenol is reacted with ethylene dibromide in the presence of a base to form 4-ethoxyphenoxyethyl bromide.

    Synthesis of this compound: The final step involves the reaction of 4-ethoxyphenoxyethyl bromide with cyclopentanecarboxamide in the presence of a base such as sodium hydride to yield the desired compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-ethoxyphenoxy)ethyl]cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-[2-(4-ethoxyphenoxy)ethyl]cyclopentanecarboxamide can be compared with other similar compounds such as:

  • N-[2-(4-fluorophenoxy)ethyl]cyclopentanecarboxamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide

These compounds share a similar core structure but differ in the substituents attached to the phenoxy or phenyl groups. The unique ethoxy group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-2-19-14-7-9-15(10-8-14)20-12-11-17-16(18)13-5-3-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAKUWPHLFIIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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